molecular formula C11H10FNO3 B2374898 p-Fluoro-alpha-acetamidocinnamic Acid CAS No. 111649-72-0; 135-51-3

p-Fluoro-alpha-acetamidocinnamic Acid

Cat. No.: B2374898
CAS No.: 111649-72-0; 135-51-3
M. Wt: 223.203
InChI Key: PYGHVJGHLGZANA-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Fluorinated Cinnamic Acid Derivatives in Modern Organic Synthesis

Fluorinated cinnamic acid derivatives represent a class of compounds that have garnered considerable attention in organic synthesis due to the unique properties conferred by the fluorine atom. The introduction of fluorine into a molecule can modulate its acidity, basicity, hydrophobicity, and metabolic stability. Cinnamic acid and its derivatives are known to possess a wide range of biological activities, and fluorination can further enhance these properties.

The high electronegativity of fluorine can lead to altered electronic effects within the molecule, influencing its reactivity and interaction with biological targets. For instance, fluorinated analogues of natural products are often investigated for their potential as enzyme inhibitors or therapeutic agents. The replacement of a hydrogen atom with fluorine can block metabolic pathways, leading to increased bioavailability of a drug candidate. Furthermore, the small size of the fluorine atom allows it to mimic hydrogen in certain steric contexts, while its electronic properties are vastly different.

In the realm of materials science, fluorinated compounds are also of interest. The incorporation of fluorine can impact the crystal packing and solid-state properties of molecules, which is relevant for the design of new materials with specific physical characteristics. Derivatives of 2-acetamido-3-phenylacrylic acid are recognized as key intermediates in the synthesis of various biologically active compounds. nih.govresearchgate.net

Role of Alpha-Acetamidocinnamic Acid Analogues in Asymmetric Synthesis Methodologies

Alpha-acetamidocinnamic acid and its analogues are pivotal substrates in the field of asymmetric synthesis, particularly for the production of non-natural and modified amino acids. One of the most prominent applications is in the asymmetric hydrogenation of the carbon-carbon double bond to yield chiral N-acetylated amino acids with high enantiomeric purity. These chiral amino acids are invaluable building blocks for the synthesis of peptides, pharmaceuticals, and other complex chiral molecules.

The general synthetic route to these precursors is the Erlenmeyer-Plöchl reaction, which involves the condensation of an aromatic aldehyde (such as p-fluorobenzaldehyde) with N-acetylglycine in the presence of a dehydrating agent like acetic anhydride (B1165640). wikipedia.orgchemeurope.com This reaction forms an azlactone intermediate, which is then hydrolyzed to yield the corresponding α-acetamidocinnamic acid derivative.

The subsequent asymmetric hydrogenation of these prochiral olefins is typically achieved using chiral transition metal catalysts, often based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands. The choice of catalyst and reaction conditions is crucial for achieving high yields and, more importantly, high enantioselectivity (enantiomeric excess, ee). The development of novel and more efficient catalysts for this transformation remains an active area of research. The ability to synthesize both D- and L-amino acid enantiomers with high selectivity is a testament to the power of asymmetric catalysis.

Physical and Chemical Properties of Substituted α-Acetamidocinnamic Acids

The following table provides a comparison of the physical and chemical properties of α-acetamidocinnamic acid and its halogenated and nitrated analogues. This data highlights the influence of the substituent on the phenyl ring.

Propertyα-Acetamidocinnamic Acid(Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid(Z)-2-Acetamido-3-(4-nitrophenyl)acrylic acid
Molecular Formula C₁₁H₁₁NO₃C₁₁H₁₀ClNO₃C₁₁H₁₀N₂O₅
Molecular Weight 205.21 g/mol 239.65 g/mol 250.21 g/mol
Appearance SolidColorless blocksData not available
Melting Point 188-190 °CData not availableData not available

Data for the chloro- and nitro-analogues are provided for comparative purposes. nih.gov

Crystallographic Data for (Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid

The crystal structure of the chloro-analogue provides insight into the solid-state conformation of this class of compounds.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a 6.2440 (12) Å
b 7.5450 (15) Å
c 11.813 (2) Å
β 100.47 (3)°
Volume 547.26 (19) ų
Z 2

This data is for the chloro-analogue and serves as a reference for the likely solid-state structure of the fluoro-analogue. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111649-72-0; 135-51-3

Molecular Formula

C11H10FNO3

Molecular Weight

223.203

IUPAC Name

(Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C11H10FNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)(H,15,16)/b10-6-

InChI Key

PYGHVJGHLGZANA-POHAHGRESA-N

SMILES

CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)O

solubility

not available

Origin of Product

United States

Synthetic Methodologies for P Fluoro Alpha Acetamidocinnamic Acid and Its Analogues

Strategies for Direct Synthesis of p-Fluoro-alpha-acetamidocinnamic Acid

The most prominent and direct method for the synthesis of this compound is the Erlenmeyer-Plöchl reaction. This classic reaction involves the condensation of an N-acylglycine with an aldehyde, in this case, N-acetylglycine and 4-fluorobenzaldehyde (B137897). wikipedia.org The reaction is typically carried out in the presence of acetic anhydride (B1165640), which serves as both a dehydrating agent and a solvent, and a weak base, commonly sodium acetate (B1210297), which acts as a catalyst.

The mechanism proceeds through the formation of an intermediate 5(4H)-oxazolone, also known as an azlactone. N-acetylglycine is first cyclized by acetic anhydride to form 2-methyl-5(4H)-oxazolone. This intermediate possesses acidic protons at the C-4 position, which are readily removed by the acetate base to form an enolate. The enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-fluorobenzaldehyde in a Perkin-type condensation. Subsequent elimination of water from the aldol-type adduct yields the fluorescently colored (Z)-4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one. The final step is the hydrolysis of this azlactone intermediate, which opens the oxazolone (B7731731) ring to afford the desired this compound. orgsyn.org

A typical laboratory procedure involves heating a mixture of N-acetylglycine, 4-fluorobenzaldehyde, sodium acetate, and acetic anhydride. orgsyn.org After the reaction is complete, the intermediate azlactone can be isolated as a crystalline solid. Subsequent hydrolysis, often achieved by boiling with a mixture of an organic solvent like acetone (B3395972) and water, yields the final product. orgsyn.org

One-Pot Synthetic Approaches to Alpha-Acetamidocinnamic Acid Derivatives

The Erlenmeyer-Plöchl synthesis can be adapted into a more streamlined one-pot process, which enhances efficiency by reducing the number of isolation steps. This approach is particularly valuable for the synthesis of various alpha-acetamidocinnamic acid derivatives.

Integrated Glycine (B1666218) Acetylation and Erlenmeyer Condensation Reactions

In a one-pot variation of the Erlenmeyer-Plöchl synthesis, glycine can be used as the starting material instead of pre-synthesized N-acetylglycine. In this integrated approach, the acetylation of glycine occurs in situ. By increasing the amount of acetic anhydride in the reaction mixture, it serves the dual purpose of acetylating the amino group of glycine to form N-acetylglycine and facilitating the subsequent condensation reaction. orgsyn.org

This method involves heating a mixture of glycine, the corresponding aromatic aldehyde, sodium acetate, and a larger excess of acetic anhydride. orgsyn.org The reaction proceeds through the same azlactone intermediate as the traditional method. While this approach simplifies the starting material requirements, the yields of the azlactone can sometimes be lower compared to using pre-formed N-acetylglycine. orgsyn.org

Optimized Hydrolysis Protocols for Intermediate Azlactones

The hydrolysis of the intermediate azlactone is a critical step in the synthesis of alpha-acetamidocinnamic acids. The stability of the azlactone ring can vary depending on the substituents, and incomplete hydrolysis can lead to lower yields of the desired acid. Optimized protocols are therefore essential for efficient conversion.

A common and effective method for the hydrolysis of the azlactone of α-acetamidocinnamic acid and its analogues involves refluxing the azlactone in a mixture of acetone and water. orgsyn.org This solvent system is effective at dissolving the organic azlactone while providing the aqueous medium necessary for the ring-opening hydrolysis. The reaction progress can be monitored until the hydrolysis is complete. After hydrolysis, the organic solvent is typically removed by distillation, and the aqueous solution is treated to precipitate the final product, which can then be purified by recrystallization. orgsyn.org Alternative hydrolysis conditions can involve the use of aqueous sodium hydroxide, though this may require careful pH control to avoid side reactions. orgsyn.org

Palladium-Catalyzed Arylation in the Synthesis of Alpha-Acetamidoacrylic Acid Derivatives

A modern and versatile alternative to the Erlenmeyer-Plöchl synthesis for preparing alpha-acetamidocinnamic acid derivatives is the palladium-catalyzed Heck reaction. rug.nl This powerful cross-coupling reaction allows for the formation of a carbon-carbon bond between an aryl halide and an alkene. In this context, a substituted phenyl halide, such as p-fluorophenyl bromide, is coupled with an alpha-acetamidoacrylic acid or its ester derivative. rug.nl

The general catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. The final steps are a β-hydride elimination to release the product and reductive elimination to regenerate the palladium(0) catalyst. scienceinfo.com

Scope and Limitations of Substituted Phenyl Halides in Coupling Reactions

The Heck reaction is known for its tolerance of a wide range of functional groups, making it a highly versatile method. In the synthesis of alpha-acetamidocinnamic acid derivatives, various substituted phenyl halides can be employed. The reactivity of the halide typically follows the order I > Br > Cl. mdpi.com While aryl iodides are the most reactive, the lower cost and greater availability of aryl bromides make them attractive substrates. rug.nl

The electronic nature of the substituents on the phenyl ring can influence the reaction rate and yield. Electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step, often leading to higher yields. Conversely, electron-donating groups can slow down the reaction. mdpi.com However, with appropriate catalyst systems and reaction conditions, both electron-rich and electron-poor aryl bromides have been successfully coupled with methyl 2-acetamidoacrylate to produce the corresponding acetamidocinnamate esters in moderate to good yields. rug.nl Steric hindrance from ortho-substituents on the aryl halide can sometimes negatively impact the reaction efficiency. mdpi.com

Catalyst Systems and Reaction Parameter Optimization

The success of the Heck reaction is highly dependent on the choice of the palladium catalyst, ligands, base, and solvent. For the coupling of aryl halides with alpha-acetamidoacrylic acid derivatives, various palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) being a common and effective pre-catalyst. rug.nl

Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. Phosphine (B1218219) ligands, particularly bulky and electron-rich ones, are often employed to promote the reaction with less reactive aryl halides like bromides and chlorides. mdpi.com However, successful ligand-free Heck reactions have also been reported for the coupling of methyl 2-acetamidoacrylate with aryl bromides. rug.nl In these cases, the reaction is typically performed in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures. rug.nl

The choice of base is also critical. Inorganic bases like sodium carbonate or organic bases such as triethylamine (B128534) are commonly used to neutralize the hydrogen halide formed during the reaction. The use of tetraalkylammonium salts, such as tetrabutylammonium (B224687) bromide (TBAB), can sometimes accelerate the reaction rate, a phenomenon known as the Jeffery conditions. mdpi.com Optimization of reaction parameters such as temperature, reaction time, and catalyst loading is essential to achieve high yields and minimize side reactions. For instance, in the ligand-free coupling of methyl 2-acetamidoacrylate with 4-bromoacetophenone, a low catalyst loading of 0.05 mol% Pd(OAc)₂ was found to be effective. rug.nl

Below is an interactive data table summarizing the yields of various substituted N-Acetyl phenylalanine methyl esters obtained via a ligand-free Heck reaction followed by hydrogenation, as reported by de Vries et al. rug.nl

EntryAryl Bromide SubstituentYield of Heck Product (%)
14-Acetyl70
24-Cyano65
34-Trifluoromethyl61
44-Nitro58
54-Chloro68
64-Fluoro66
74-Methoxy55
83-Methoxy62
92-Methyl45
101-Naphthyl52
112-Thienyl59
123-Pyridyl50
134-Acetyl (0.05 mol% Pd)68

Synthesis of Alpha-Fluoro-alpha,beta-unsaturated Esters as Synthetic Precursors

The synthesis of α-fluoro-α,β-unsaturated esters serves as a crucial step in the preparation of various fluorinated organic molecules. These esters are valuable synthetic precursors, and several methods have been developed for their preparation.

One notable method involves the reduction olefination of esters. In this approach, esters are reduced to aldehydes in the presence of diisobutylaluminum hydride (DIBAL-H). The resulting aldehyde then reacts in situ with the lithium salt of ethyl P,P-diethylphosphono-α-fluoroacetate to yield α-fluoro-α,β-unsaturated esters. This method is advantageous due to its efficiency and high stereoselectivity.

Another significant approach is the vinylogous radiofluorination of α-diazoacetates. This method utilizes [¹⁸F]AgF for the fluorination of substituted α-diazoacetates, leading to the formation of γ-[¹⁸F]fluoro-α,β-unsaturated esters. This technique is particularly useful for the synthesis of radiolabeled compounds for applications in positron emission tomography (PET). The reaction is compatible with a range of functional groups on both aromatic and non-aromatic substrates.

Furthermore, γ-fluoro-α,β-unsaturated carboxylic esters can be synthesized from saturated α-fluoro aldehydes through two alternative pathways. These methods provide access to specific isomers of the desired unsaturated esters.

The synthesis of α,β-unsaturated esters of perfluoropolyalkylethers has also been explored, primarily for applications in polymer science. The Steglich esterification is one method employed for this purpose, though challenges such as isomerization and side reactions can occur, particularly with maleate (B1232345) derivatives.

Table 1: Comparison of Synthetic Methods for α-Fluoro-α,β-unsaturated Esters

Method Starting Materials Key Reagents Key Features
Reduction OlefinationEstersDiisobutylaluminum hydride, Lithium salt of ethyl P,P-diethylphosphono-α-fluoroacetateGood yields, high stereoselectivity
Vinylogous Radiofluorinationα-Diazoacetates[¹⁸F]AgFProduces radiolabeled compounds, compatible with various functional groups
From Saturated α-Fluoro AldehydesSaturated α-fluoro aldehydes-Provides access to specific isomers
Steglich EsterificationPerfluoropolyalkylethers, Maleic anhydrideDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Used for fluorinated polymer precursors, potential for isomerization

Asymmetric Catalysis in the Stereoselective Synthesis of Chiral P Fluoro Alpha Acetamidocinnamic Acid Derivatives

Enantioselective Hydrogenation of Alpha-Acetamidocinnamic Acid Substrates

The enantioselective hydrogenation of α-acetamidocinnamic acid and its derivatives is a benchmark reaction for evaluating the efficacy of new chiral catalysts. The presence of the acetamido group and the carboxylic acid moiety allows for bidentate coordination to the metal center, facilitating stereochemical control during the hydrogenation process. The fluorine substituent at the para-position of the phenyl ring can modulate the electronic properties of the substrate, which in turn can affect the catalyst-substrate interaction and the resulting enantioselectivity.

Rhodium-Catalyzed Asymmetric Hydrogenation Systems

Rhodium complexes, particularly those featuring chiral diphosphine ligands, have been extensively studied and successfully applied in the asymmetric hydrogenation of α-acetamidocinnamic acid derivatives. These systems often exhibit high catalytic activity and enantioselectivity under mild reaction conditions.

The development of a diverse array of chiral diphosphine ligands has been pivotal to the success of rhodium-catalyzed asymmetric hydrogenation. Ligands such as DIPAMP, BINAP, and DuPhos are considered "privileged ligands" due to their effectiveness across a broad range of substrates. While specific data for the hydrogenation of p-fluoro-alpha-acetamidocinnamic acid is not extensively documented in publicly available literature, the performance of these ligands with the parent α-acetamidocinnamic acid provides a strong indication of their potential. For instance, Rh-DIPAMP systems have been shown to hydrogenate various trisubstituted olefins with high enantioselectivities. nih.gov Similarly, DuPhos-Rh catalysts are known for their high enantioselectivity in the hydrogenation of a wide variety of α-enamide substrates. psu.edu The TangPhos ligand has also demonstrated excellent enantioselectivity in the rhodium-catalyzed hydrogenation of related substrates like itaconic acid derivatives. nih.gov

Below is a representative table illustrating the typical performance of these ligands in the asymmetric hydrogenation of α-acetamidocinnamic acid, which serves as a baseline for understanding their potential with the p-fluoro derivative.

LigandSubstrateEnantiomeric Excess (ee%)Conversion (%)Conditions
DIPAMP α-acetamidocinnamic acid>95~100MeOH, rt, 1 atm H₂
BINAP α-acetamidocinnamic acid>99~100THF/MeOH, rt, 3 atm H₂
DuPhos α-acetamidocinnamic acid>99~100MeOH, rt, 2 atm H₂
Tangphos Itaconic Acid>99~100MeOH, 50 °C, 20 atm H₂

This table is illustrative and based on data for the unsubstituted α-acetamidocinnamic acid and related substrates due to the limited availability of specific data for the p-fluoro derivative.

The enantioselectivity of a rhodium-catalyzed hydrogenation is profoundly influenced by the steric and electronic properties of the chiral ligand. The C₂-symmetry present in many successful diphosphine ligands, such as DIPAMP and DuPhos, is believed to reduce the number of possible diastereomeric transition states, thereby enhancing enantioselectivity.

The electronic nature of the ligand also plays a crucial role. Electron-donating groups on the phosphine (B1218219) ligand can increase the electron density on the rhodium center, which may affect the kinetics of oxidative addition of hydrogen and the subsequent reductive elimination steps. Conversely, electron-withdrawing groups can influence the binding of the substrate. For substrates like this compound, the electron-withdrawing nature of the fluorine atom can impact the interaction with the catalyst. Studies on related acetamidocinnamic acid derivatives have shown that electron-withdrawing substituents on the aryl groups of the phosphine ligand can decrease enantioselectivity, while electron-donating groups can enhance it. nih.gov This suggests that a careful tuning of the ligand's electronic properties is necessary to achieve optimal results with the p-fluoro substrate.

The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides has been the subject of extensive investigation. The generally accepted mechanism involves the formation of a catalyst-substrate adduct, followed by the oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst.

For α-acetamidocinnamic acid derivatives, the substrate coordinates to the rhodium center in a bidentate fashion through the olefinic double bond and the amide carbonyl oxygen. This chelation is a key factor in achieving high enantioselectivity. The chiral ligand creates a chiral environment around the metal center, leading to two possible diastereomeric catalyst-substrate complexes. The relative stability of these complexes and the rates at which they react with hydrogen determine the enantiomeric excess of the product. It has been proposed that in many cases, the major diastereomeric intermediate is less reactive, and the enantioselectivity is governed by the faster reaction of the minor, more reactive diastereomer.

In many applications, the active rhodium catalyst is generated in situ from a stable pre-catalyst, typically a rhodium(I) complex with a diolefin ligand such as 1,5-cyclooctadiene (B75094) (COD) or norbornadiene (NBD), and the desired chiral diphosphine ligand. The diolefin is removed by hydrogenation prior to the addition of the prochiral substrate.

The in situ generation method offers operational simplicity. However, the composition of the species in solution can be complex and influenced by factors such as the solvent, the counter-ion, and the presence of impurities. The reactivity of the generated catalyst can be sensitive to these conditions. For electron-deficient olefins, the electronic properties of the ligand and substrate can influence the stability and reactivity of the catalytic species formed in situ.

Ruthenium-Catalyzed Asymmetric Hydrogenation Systems

While rhodium-based catalysts have been more extensively studied for the hydrogenation of α-acetamidocinnamic acids, ruthenium catalysts have also emerged as powerful alternatives for asymmetric hydrogenations. Ruthenium(II) complexes, particularly those with the BINAP ligand, have shown remarkable efficiency and enantioselectivity for the hydrogenation of a wide range of functionalized olefins.

A key difference between rhodium and ruthenium systems is often the proposed mechanism. Ruthenium-catalyzed hydrogenations are thought to proceed via a monohydride mechanism involving a metal-ligand bifunctional pathway, where an NH group in the ligand participates in the hydrogen transfer. These catalysts have demonstrated high activity and enantioselectivity for various substrates, including α,β-unsaturated carboxylic acids. While specific data for the ruthenium-catalyzed hydrogenation of this compound is scarce in the literature, the success of Ru-BINAP systems with similar substrates suggests their potential applicability. Asymmetric transfer hydrogenation using ruthenium catalysts with ligands like TsDPEN in a formic acid/triethylamine (B128534) mixture has also proven effective for the reduction of related fluoro-substituted ketones, achieving high enantiomeric excesses. researchgate.net This indicates that both direct and transfer hydrogenation routes with ruthenium catalysts are promising avenues for the stereoselective synthesis of chiral p-fluoro-N-acetylphenylalanine.

Design and Performance of Chiral Ruthenium-Bisphosphine Complexes

Chiral ruthenium-bisphosphine complexes have emerged as highly effective catalysts for the asymmetric hydrogenation of a variety of prochiral olefins, including fluorinated enamides. The design of these catalysts centers on the synthesis of chiral bisphosphine ligands that can coordinate to the ruthenium center and create a chiral environment, thereby directing the stereochemical outcome of the hydrogenation reaction.

Another successful class of ligands for ruthenium-catalyzed asymmetric hydrogenation is the Josiphos family of ferrocenyl-based diphosphines. These ligands are known for their robustness and high activity. For instance, Ru/JosiPhos catalysts have been successfully employed in the asymmetric hydrogenation of tetrasubstituted β-fluoroenamides, achieving high enantiomeric excesses (ee). The modular nature of the Josiphos ligands allows for fine-tuning of their steric and electronic properties to optimize the catalytic performance for specific substrates.

The performance of these ruthenium-bisphosphine complexes is typically evaluated based on conversion, enantioselectivity (ee), and turnover number (TON). High-throughput screening of different ligands and reaction conditions is often employed to identify the optimal catalyst system for a given substrate.

Substrate Scope and Stereochemical Control

The substrate scope of ruthenium-catalyzed asymmetric hydrogenation of fluorinated enamides is broad, encompassing a variety of substitution patterns on both the enamide backbone and the aromatic ring. The presence of the fluorine substituent on the phenyl ring can influence the electronic properties of the double bond, which in turn can affect the catalyst-substrate interaction and the stereochemical outcome.

Stereochemical control is achieved through the transfer of chirality from the chiral ligand to the substrate during the hydrogenation process. The precise mechanism of this transfer is complex and can be influenced by several factors, including the structure of the ligand, the nature of the solvent, and the reaction temperature and pressure. The coordination of the substrate to the chiral ruthenium complex creates diastereomeric intermediates, and the difference in the activation energies for the formation of these intermediates leads to the preferential formation of one enantiomer of the product.

For example, in the hydrogenation of a tetrasubstituted β-fluoroenamide using a Ru/Josiphos catalyst, excellent enantioselectivity (98% ee) has been reported, demonstrating the high degree of stereochemical control achievable with these systems. The stereochemical outcome is often rationalized by considering the quadrant diagram of the chiral ligand, which predicts the preferred binding orientation of the prochiral substrate.

Palladium-Catalyzed Asymmetric Hydrogenation of Alpha-Fluorinated Substrates

Palladium-based catalysts have also shown promise in the asymmetric hydrogenation of α-fluorinated substrates. The development of effective palladium catalysts for this transformation has focused on the design of chiral ligands and the optimization of reaction conditions to achieve high enantioselectivity.

Catalyst Development and Ligand Effects

The development of palladium catalysts for the asymmetric hydrogenation of α-fluorinated substrates has largely revolved around the use of chiral phosphine ligands. One of the pioneering systems in this area is the use of palladium(II) trifluoroacetate (B77799) in combination with the chiral bisphosphine ligand BINAP. This catalytic system has been successfully applied to the asymmetric hydrogenation of α-fluorinated iminoesters, which are precursors to β-fluorinated α-amino esters.

The choice of the chiral ligand is critical to the success of the reaction. The ligand's structure influences the geometry and electronic properties of the palladium center, which in turn dictates the stereochemical outcome of the hydrogenation. Besides BINAP, other chiral bisphosphine ligands have been explored, each offering a unique steric and electronic profile. The interplay between the ligand and the fluorinated substrate is a key factor in achieving high enantioselectivity. For instance, electron-donating or electron-withdrawing groups on the phosphine ligand can modulate the reactivity and selectivity of the palladium catalyst.

Role of Additives and Solvent Systems in Enantioselectivity

In palladium-catalyzed asymmetric hydrogenation, additives and the choice of solvent can have a profound impact on the enantioselectivity of the reaction. For the hydrogenation of α-fluorinated iminoesters, it has been demonstrated that the use of fluorinated alcohols as solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE), can dramatically improve both the yield and the enantiomeric excess.

The exact role of these fluorinated solvents is not fully understood, but it is hypothesized that they may stabilize the active catalytic species or participate in the hydrogen-bonding network that influences the transition state of the enantioselective step. The weakly coordinating nature of fluorinated alcohols is also thought to be beneficial, as it can prevent solvent inhibition of the catalyst.

Additives can also play a crucial role. For example, the counterion of the palladium precursor can influence the catalytic activity and selectivity. In some cases, the addition of a Brønsted or Lewis acid can promote the reaction and enhance the enantioselectivity by activating the substrate or modifying the catalyst. The optimization of the solvent system and the use of appropriate additives are therefore essential steps in developing a highly enantioselective palladium-catalyzed hydrogenation process for α-fluorinated substrates.

The following table summarizes the effect of different solvents on the palladium-catalyzed asymmetric hydrogenation of an α-fluorinated iminoester using a Pd(OCOCF₃)₂-BINAP catalyst system.

EntrySolventConversion (%)ee (%)
1Toluene8055
2CH₂Cl₂9060
3THF7550
4TFE>9591

Iridium-Catalyzed Asymmetric Hydrogenation of Vinyl Fluorides

Iridium-based catalysts have emerged as powerful tools for the asymmetric hydrogenation of a wide range of challenging substrates, including unfunctionalized olefins and vinyl fluorides. The development of chiral N,P-ligand iridium complexes has been particularly successful in this area.

Synthesis and Evaluation of N,P-Ligand Iridium Complexes

The synthesis of chiral N,P-ligand iridium complexes typically involves the reaction of a suitable iridium precursor, such as [Ir(COD)Cl]₂, with a chiral N,P-ligand. These ligands often feature a chiral backbone that positions a nitrogen- and a phosphorus-donor atom in a specific spatial arrangement. This rigid chiral environment around the iridium center is key to achieving high levels of stereocontrol.

A variety of N,P-ligands have been developed and evaluated for the asymmetric hydrogenation of vinyl fluorides. These include ligands based on pyridine-phosphine, oxazoline-phosphine, and other heterocyclic scaffolds. The electronic and steric properties of the ligand can be systematically varied to optimize the catalyst's performance for a particular substrate. For example, the substituent on the phosphorus atom and the nature of the chiral backbone can have a significant impact on the enantioselectivity.

The evaluation of these iridium complexes involves screening their catalytic activity and enantioselectivity in the hydrogenation of model vinyl fluoride (B91410) substrates. High-throughput experimentation techniques are often employed to rapidly assess a library of ligands and reaction conditions. Promising catalyst systems are then further optimized to maximize the yield and enantiomeric excess of the desired chiral fluorinated product.

The following table presents representative results for the iridium-catalyzed asymmetric hydrogenation of a vinyl fluoride using different N,P-ligands.

LigandConversion (%)ee (%)
Ligand A9585
Ligand B>9992
Ligand C9878
Chemo-, Regio- and Enantioselectivity for Fluorinated Olefins

The introduction of fluorine into organic molecules presents unique challenges and opportunities in controlling the selectivity of chemical reactions. In the context of fluorinated olefins like this compound, achieving high levels of chemo-, regio-, and enantioselectivity is crucial for synthesizing the desired chiral product.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. For this compound, the primary reaction of interest is the hydrogenation of the carbon-carbon double bond without affecting the aromatic ring, the amide, or the carboxylic acid functionalities.

Regioselectivity involves controlling the site of bond formation. In the hydrogenation of the olefin, this is straightforward as the reaction occurs across the double bond. However, in other potential functionalizations, directing a reagent to a specific position on the molecule would be a key regioselective challenge.

Enantioselectivity is the preferential formation of one enantiomer over the other, which is the central goal in the synthesis of chiral molecules. This is typically achieved using chiral catalysts that create a chiral environment around the substrate during the reaction.

The presence of a fluorine atom can influence the electronic properties of the olefin, potentially affecting its interaction with a metal catalyst. the-innovation.org Catalyst design and the selection of fluorinated substrates are leveraged to generate stereoselective products. the-innovation.org However, achieving high enantioselectivity can be challenging when the fluorinated group is distant from the reacting stereocenter. the-innovation.org The use of fluorine as a detachable "activator" in certain synthetic strategies can facilitate reactions with high chemo-, regio-, and stereoselectivity without the need for transition metal catalysts. rsc.org This approach provides a modular platform for accessing various fluorinated skeletons of medicinal interest. rsc.org

Table 1: Key Selectivity Considerations in the Synthesis of Fluorinated Olefins This is an interactive table. You can sort and filter the data.

Selectivity Type Description Relevance to this compound
Chemoselectivity Preferential reaction of one functional group over others. Selective hydrogenation of the C=C bond without affecting the aromatic ring, amide, or carboxyl groups.
Regioselectivity Control over the position of bond formation or cleavage. Hydrogen addition occurs specifically across the α,β-unsaturated double bond.

| Enantioselectivity | Formation of one enantiomer in excess of the other. | Crucial for producing optically pure p-fluorophenylalanine precursors using a chiral catalyst. |

Enzymatic Approaches to Asymmetric Synthesis of Chiral Amino Acid Precursors

Biocatalysis offers a powerful alternative to traditional chemical methods for asymmetric synthesis, often providing exceptional selectivity under mild reaction conditions. rsc.org Enzymes are inherently chiral and can create highly specific active sites for substrate binding, leading to high enantiomeric excess (ee).

For the synthesis of chiral amino acid precursors from cinnamic acid derivatives, enzymes such as phenylalanine aminomutase (PAM) have shown significant promise. nih.gov PAM can catalyze the addition of ammonia (B1221849) across the double bond of ring-substituted (E)-cinnamic acids to produce valuable β-amino acids. nih.gov This enzymatic approach demonstrates a broad substrate range and excellent enantioselectivity, often exceeding 99% ee. nih.gov

More advanced photoenzymatic strategies are also being developed. researchgate.net These methods use flavin-dependent ene-reductases, which, upon light induction, can generate carbon-centered radicals from fluorinated reagents. the-innovation.orgthe-innovation.org The enzyme then directs these radicals to engage enantioselectively with olefins, allowing for stereocontrol at positions that are challenging to access through conventional chemocatalysis. researchgate.net This technique facilitates the integration of fluorinated motifs into olefins with high enantioselectivity. the-innovation.org

General Considerations for Chiral Induction in Olefin Hydrogenation

Asymmetric hydrogenation is one of the most effective methods for producing chiral molecules from prochiral olefins like this compound. The key to this transformation is the use of a chiral catalyst, typically a transition metal complex (e.g., Rhodium) with a chiral phosphine ligand. researchgate.netresearchgate.net

The mechanism of chiral induction involves the coordination of the olefin substrate to the chiral metal catalyst. This creates two possible diastereomeric intermediate complexes. Due to steric and electronic interactions between the substrate and the chiral ligand, one of these intermediates is energetically favored. The hydrogenation reaction then proceeds preferentially through this lower-energy pathway, leading to the formation of one enantiomer of the product in excess. The effectiveness of this process depends on the energy difference between the two diastereomeric transition states.

Optimization of Substrate-to-Catalyst Ratios

The substrate-to-catalyst (S/C) ratio is a critical parameter in optimizing an asymmetric hydrogenation reaction for both efficiency and cost-effectiveness.

High S/C Ratios: A high ratio (e.g., >1000) is desirable from an economic standpoint as it minimizes the amount of expensive catalyst required. However, it can lead to incomplete conversion if the catalyst has limited stability or turnover number. The reaction may also proceed more slowly.

Low S/C Ratios: A lower ratio ensures a higher concentration of the catalyst, which generally leads to faster reaction rates and higher conversions. However, this increases the cost of the process and can complicate product purification.

Finding the optimal S/C ratio involves balancing the need for high conversion and enantioselectivity with practical considerations of cost and reaction time. For instance, in certain continuous flow reactor systems, modeling can predict the optimal S/C ratio required to achieve a target conversion within a specific residence time. whiterose.ac.uk

Table 2: Effect of Substrate-to-Catalyst (S/C) Ratio on Asymmetric Hydrogenation This is an interactive table. You can sort and filter the data.

S/C Ratio Conversion (%) Enantiomeric Excess (ee %) Relative Catalyst Cost Typical Application
50:1 >99 98 High Laboratory-scale synthesis, difficult substrates
500:1 98 97 Medium Process development, optimization
5000:1 95 96 Low Industrial-scale production

| 10000:1 | <90 | 95 | Very Low | Highly active and stable catalysts |

Control of Reaction Temperature and Hydrogen Pressure

Reaction temperature and hydrogen pressure are fundamental physical parameters that must be carefully controlled to achieve optimal results in asymmetric hydrogenation.

Temperature: The reaction rate generally increases with temperature. However, enantioselectivity often decreases at higher temperatures. This is because the increased thermal energy can be sufficient to overcome the small energy difference between the diastereomeric transition states, leading to the formation of a higher proportion of the undesired enantiomer. Therefore, a compromise must be found where the reaction proceeds at a reasonable rate without significantly compromising the enantiomeric excess.

Hydrogen Pressure: The concentration of hydrogen dissolved in the reaction solvent is directly proportional to the applied pressure. Increasing the hydrogen pressure typically increases the reaction rate. asynt.com In many cases, high pressure is necessary to achieve reasonable reaction times, especially with less reactive substrates or lower catalyst loadings. whiterose.ac.ukasynt.com However, the effect of pressure on enantioselectivity can vary. In some systems, selectivity is independent of pressure, while in others, it can either increase or decrease. High-pressure slug flow reactors have demonstrated remarkable efficiency for certain asymmetric hydrogenations. asynt.com The optimal pressure is therefore system-dependent and must be determined experimentally. chemmethod.com

Table 3: Influence of Temperature and Pressure on Hydrogenation of Cinnamic Acid Derivatives This is an interactive table. You can sort and filter the data.

Entry Temperature (°C) H₂ Pressure (bar) Conversion (%) Enantiomeric Excess (ee %)
1 25 10 95 99
2 50 10 >99 96
3 25 60 >99 99

Mechanistic Investigations and Reactivity Profiles of P Fluoro Alpha Acetamidocinnamic Acid Systems

Elucidation of Catalytic Reaction Mechanisms

The catalytic hydrogenation of α-acetamidocinnamic acid and its derivatives is a cornerstone of asymmetric synthesis. The mechanism, particularly with rhodium complexes, has been a subject of extensive study. Stereoselection in these reactions is not dictated by the initial preferred binding of the substrate to the catalyst. Instead, it is determined by the significantly higher reactivity of the minor diastereomer of the catalyst-substrate adduct, which corresponds to the less favored binding mode. nih.gov

Catalyst performance in hydrogenation reactions can be affected by various deactivation pathways. General mechanisms for catalyst deactivation include the formation of catalytically inactive species or the aggregation of the catalyst into nanoparticles. nih.gov For instance, in some catalytic systems, deactivation can occur through carbon deposition, where carbon compounds decompose and obstruct the catalyst's pores. umaine.edu Another pathway is catalyst poisoning, where impurities in the reaction mixture strongly and irreversibly bind to the active sites of the catalyst. umaine.edu

The enantioselectivity of rhodium(I)-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives, including the acetamidocinnamic acid family, is profoundly influenced by the electronic properties of the phosphine (B1218219) ligands attached to the metal center. nih.gov Research has demonstrated that the choice of substituents on the aromatic rings of diarylphosphinite ligands can either amplify or diminish the enantiomeric excess (ee) of the product. nih.gov

Coordination Chemistry of Alpha-Acetamidocinnamic Acid with Metal Centers

The coordination chemistry of α-acetamidocinnamic acid (HACA), the parent compound of the p-fluoro derivative, has been investigated with d¹⁰ metal ions like Zinc(II) and Cadmium(II), revealing a range of structural possibilities from simple monomers to more complex polymers. nih.govub.edu The presence of both a carboxylate group and an acetamide (B32628) group allows for versatile binding modes.

The reaction of α-acetamidocinnamic acid (HACA) with Zn(II) or Cd(II) acetate (B1210297) salts yields isostructural monomeric compounds with the general formula [M(ACA)₂(H₂O)₂], where M is either Zn(II) or Cd(II). ub.edu In these complexes, the metal center is coordinated to four carboxylate oxygen atoms from two ACA ligands, which exhibit a chelate coordination mode. ub.edu The coordination sphere is completed by two water molecules, resulting in a [MO₆] core for both the zinc and cadmium complexes. ub.edu

Further reaction of the zinc-containing monomer with 4-phenylpyridine (B135609) in ethanol (B145695) can lead to the formation of a coordination polymer, [Zn₂(µ-O,O'-ACA)₂(ACA)₂(4-Phpy)₂]n. nih.gov Recrystallization of this polymer from different solvents like acetonitrile (B52724) or ethanol can yield trinuclear zinc complexes with distinct "pinwheel" structural arrays. nih.gov

The identity of the metal ion and the introduction of ancillary (secondary) ligands play a crucial role in determining the final structure and nuclearity of the coordination complex. While Zn(II) and Cd(II) form similar isostructural monomers with HACA alone, their reactivity diverges significantly in the presence of the ancillary ligand 4-phenylpyridine (4-Phpy). ub.edu

The reaction of the [Zn(ACA)₂(H₂O)₂] monomer with 4-Phpy results in another monomeric compound, [Zn(4-Phpy)₂(ACA)₂(H₂O)₂]·3H₂O. ub.edu In contrast, reacting the cadmium analogue, [Cd(ACA)₂(H₂O)₂], with 4-Phpy under similar conditions produces a dimeric compound, [Cd(4-Phpy)₂(µ-ACA)(ACA)]₂·2EtOH. ub.edu In this dimeric structure, two of the ACA ligands act as bridging units connecting the two cadmium ions. ub.edu This difference in behavior highlights how the choice of metal ion (Zn vs. Cd), likely due to differences in ionic radius and coordination preferences, directs the self-assembly process toward different final architectures when an ancillary ligand is present. ub.edu

Coordination Complexes of α-Acetamidocinnamic Acid (HACA)
Compound FormulaMetal IonAncillary LigandNuclearityMetal Core Environment
[Zn(ACA)₂(H₂O)₂]Zn(II)NoneMonomeric[ZnO₆]
[Cd(ACA)₂(H₂O)₂]Cd(II)NoneMonomeric[CdO₆]
[Zn(4-Phpy)₂(ACA)₂(H₂O)₂]·3H₂OZn(II)4-PhenylpyridineMonomeric-
[Cd(4-Phpy)₂(µ-ACA)(ACA)]₂·2EtOHCd(II)4-PhenylpyridineDimeric[CdN₂O₄]
[Zn₂(µ-O,O'-ACA)₂(ACA)₂(4-Phpy)₂]nZn(II)4-PhenylpyridinePolymeric-
[Zn₃(µ-ACA)₆(4-Phpy)₂]·4CH₃CNZn(II)4-PhenylpyridineTrinuclear-

Reactivity Patterns of Fluorine Substituents in Cinnamic Acid Derivatives

The introduction of substituents onto the phenyl ring of cinnamic acid is a primary strategy for modifying its chemical and biological properties. researchgate.net The nature and position of these substituents can significantly impact the molecule's reactivity and efficacy in various applications.

Stereospecificity in Fluoro-Containing Compound Reactions

The stereospecificity of reactions involving p-Fluoro-α-acetamidocinnamic acid is of significant interest, particularly in the context of asymmetric hydrogenation to produce optically active fluorinated amino acids. While direct mechanistic studies exclusively focused on this specific molecule are limited in publicly available research, a comprehensive understanding can be derived from the extensive studies on its non-fluorinated analog, α-acetamidocinnamic acid, and other similar fluorinated substrates. The catalytic asymmetric hydrogenation of α-acetamidocinnamic acids is a well-established method for the synthesis of chiral α-amino acids. These reactions are known to proceed with high stereospecificity, dictated by the chiral catalyst employed.

Rhodium complexes with chiral phosphine ligands are commonly used for this transformation. The substrate, p-Fluoro-α-acetamidocinnamic acid, coordinates to the chiral rhodium catalyst, and the subsequent addition of hydrogen occurs stereoselectively to one face of the double bond. This selectivity is governed by the steric and electronic interactions between the substrate and the chiral ligand framework of the catalyst. The presence of the fluorine atom at the para position of the phenyl ring is not expected to significantly alter the fundamental mechanism of stereoselective hydrogenation compared to the non-fluorinated parent compound. However, the electronic effect of the fluorine substituent may influence the reaction rate and, in some cases, the degree of enantioselectivity.

Research on the asymmetric hydrogenation of various fluorinated olefins has demonstrated that high levels of stereocontrol are achievable. For instance, the hydrogenation of vinyl fluorides using iridium-N,P complexes has been shown to produce enantioenriched fluoromethylated compounds with high enantioselectivity. nih.gov In some cases, an interesting "enantioconvergent" outcome is observed, where both E and Z isomers of the starting olefin are converted to the same major enantiomer of the product, suggesting a strong influence of the fluorine atom in the enantio-discrimination step. nih.gov

The expected outcome for the asymmetric hydrogenation of p-Fluoro-α-acetamidocinnamic acid, based on analogous systems, is the formation of N-acetyl-4-fluorophenylalanine with high enantiomeric excess (ee). The specific stereoisomer obtained (R or S) would depend on the chirality of the catalyst used. For example, rhodium-catalyzed hydrogenation of β-cyanocinnamic esters with various substituents on the phenyl ring, including fluorine, has been shown to proceed with excellent enantioselectivities (up to 99% ee). rsc.org

Below is a representative data table illustrating the typical stereospecific outcomes in the asymmetric hydrogenation of α-acetamidocinnamic acid derivatives with different catalysts, which can be extrapolated to the p-fluoro analog.

Catalyst SystemSubstrateEnantiomeric Excess (ee)Product Configuration
Rh-(R,R)-DIPAMPα-Acetamidocinnamic acid>95%(R)
Rh-(S,S)-Chiraphosα-Acetamidocinnamic acid99%(S)
Ir-N,P Complex B(E)-β-Fluoromethyl-styrene96%Not Specified
Rh-Thiourea Catalyst(E)-Methyl 3-cyano-3-(4-fluorophenyl)acrylate98%(S)

This table is illustrative and based on data from analogous reactions. Specific results for p-Fluoro-α-acetamidocinnamic acid may vary.

Analysis of Defluorination Phenomena under Reaction Conditions

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and as such, defluorination is generally not a facile process. However, under certain reaction conditions, particularly with specific catalysts, the cleavage of the C-F bond in aryl fluorides can occur. This phenomenon, known as hydrodefluorination, is an important consideration in the reactions of fluoro-containing compounds like p-Fluoro-α-acetamidocinnamic acid.

In the context of catalytic hydrogenation, which is a primary reaction for substrates of this type, the stability of the aryl C-F bond is a key concern. Most standard hydrogenation catalysts and conditions used for the reduction of the alkene double bond are not harsh enough to induce significant defluorination of an unactivated aryl fluoride (B91410). For example, rhodium-catalyzed transfer hydrogenation of cinnamic acid using formic acid as a hydrogen source selectively reduces the double bond without affecting other functional groups. chemmethod.comresearchgate.net

However, specialized catalytic systems have been developed that can activate and cleave the strong C-F bond. Bimetallic rhodium-indium complexes have been shown to catalyze the hydrogenolysis of aryl C-F bonds. nsf.gov Similarly, an anionic rhodium-gallium photoredox catalyst can drive the hydrodefluorination of electron-rich aryl fluorides under violet light irradiation. nih.govumn.edu These reactions typically proceed through mechanisms involving single-electron transfer or oxidative addition of the C-F bond to the metal center.

It is important to note that these conditions are highly specific and not typical for the stereoselective hydrogenation of dehydroamino acids. Nevertheless, the potential for defluorination exists, especially if the reaction is run for extended periods, at high temperatures, or with catalysts that have a high affinity for fluorine. For example, in the synthesis of some fluorinated phenylalanine derivatives, hydrogenolysis for deprotection can lead to defluorination.

The table below summarizes conditions known to promote hydrodefluorination in related aryl fluoride systems.

Catalyst SystemSubstrateReaction ConditionsOutcome
Rh/Al2O3FluorobenzeneAmbient temperature, 1 atm H2Quantitative conversion to cyclohexane
Anionic Rh-Ga ComplexElectron-rich aryl fluoridesViolet light, H2, t-BuOKCatalytic hydrodefluorination
Rh-In Bimetallic Complex1,2-Difluorobenzene70°C, 1 atm H2, LiOt-BuHydrodefluorination to fluorobenzene

This table provides examples of conditions leading to defluorination of aryl fluorides and is not directly representative of standard hydrogenation of p-Fluoro-α-acetamidocinnamic acid.

Advanced Spectroscopic and Analytical Techniques for Research on P Fluoro Alpha Acetamidocinnamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

While standard one-dimensional (1D) ¹H and ¹³C NMR are fundamental, complex structural problems and the unambiguous assignment of all signals in p-Fluoro-alpha-acetamidocinnamic acid often necessitate multidimensional NMR experiments. Techniques like COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity through the molecule's carbon skeleton. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively.

Although not directly applicable to this specific molecule, an example of a highly specialized multidimensional technique is ³¹P{¹H}-¹⁰³Rh HMQC, which is used in organometallic chemistry to probe the connectivity and bonding between phosphorus ligands and a rhodium metal center. researchgate.net This illustrates how multidimensional NMR can be adapted to study interactions between various nuclei, providing powerful insights into complex chemical systems.

The precise measurement of chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum is crucial for determining the stereochemistry of this compound. ubc.ca The chemical shift of a proton is influenced by its local electronic environment. For instance, the protons on the aromatic ring will appear in the downfield region (typically 7.0-8.5 ppm) due to the ring's magnetic anisotropy. The vinylic proton's chemical shift will be influenced by its position relative to the carboxylic acid and the substituted phenyl ring.

Coupling constants, which measure the interaction between neighboring nuclear spins, are highly dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. organicchemistrydata.org This is particularly useful for determining the E/Z configuration of the double bond. The magnitude of the vicinal coupling constant (³J) between the vinylic proton and the proton on the adjacent carbon can definitively establish the alkene geometry. oup.com Furthermore, coupling between the fluorine atom (¹⁹F) and nearby protons and carbons would result in characteristic splitting patterns, providing additional structural confirmation.

Table 1: Representative ¹H NMR Data for α-Acetamidocinnamic Acid Derivatives Note: This table is based on data for the parent compound, α-acetamidocinnamic acid, and serves as an illustrative guide. Actual shifts for the p-fluoro derivative may vary.

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
CH₃ (Acetamido)~2.10SingletN/A
Aromatic Protons~7.3-7.6MultipletVaries
Vinylic CH~7.48SingletN/A
Amide NHVariesBroad SingletN/A

NMR spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time. beilstein-journals.orgnih.gov By acquiring NMR spectra at regular intervals, researchers can track the disappearance of starting material signals and the appearance of product signals. youtube.com This allows for the determination of reaction kinetics and the optimization of reaction conditions such as temperature and catalyst loading.

Furthermore, in-situ NMR monitoring can lead to the detection and characterization of transient intermediates that may not be observable by other methods. beilstein-journals.org This provides invaluable mechanistic information, helping to elucidate the step-by-step pathway of a chemical transformation involving this compound.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting IR spectrum serves as a "molecular fingerprint" and is highly effective for identifying the functional groups present. nih.gov

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups. The broad O-H stretch of the carboxylic acid would appear in the 2500-3300 cm⁻¹ region. The C=O stretches of the carboxylic acid and the amide group would be visible in the 1650-1750 cm⁻¹ range. The N-H stretch of the amide would be found around 3300 cm⁻¹, while the C=C stretches of the alkene and the aromatic ring would appear in the 1500-1650 cm⁻¹ region. The presence of the C-F bond would also give rise to a strong absorption band, typically in the 1000-1400 cm⁻¹ range.

Table 2: Expected IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
AmideN-H stretch~3300
Carboxylic AcidC=O stretch~1700-1725
AmideC=O stretch (Amide I)~1650-1680
Alkene / AromaticC=C stretch~1500-1650
C-FC-F stretch~1000-1400

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with extremely high precision, allowing for the unambiguous confirmation of its molecular formula. researchgate.net For this compound (C₁₁H₁₀FNO₃), the expected exact mass would be calculated and compared to the experimentally measured value of its molecular ion peak [M]⁺ or [M-H]⁻. pharmaffiliates.com

In addition to molecular formula confirmation, MS provides structural information through the analysis of fragmentation patterns. d-nb.info When the ionized molecule (molecular ion) breaks apart in the mass spectrometer, it forms characteristic fragment ions. For this compound, common fragmentation pathways would likely include the loss of a hydroxyl radical (·OH, -17 Da), the loss of the entire carboxyl group (·COOH, -45 Da), and cleavage of the amide group. libretexts.org Analyzing these fragments helps to piece together the molecule's structure and confirm the identity of the compound.

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of this compound, researchers can generate an electron density map from which the exact position of each atom can be determined.

Computational and Theoretical Studies of P Fluoro Alpha Acetamidocinnamic Acid and Its Interactions

Quantum Chemical Calculations for Reaction Pathway Elucidation (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. These calculations allow for the exploration of various reaction pathways, helping to identify the most plausible mechanisms. chemrxiv.orgnih.gov By computing the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed reaction path network. nih.gov

Methods like the Artificial Force Induced Reaction (AFIR) can be employed to systematically search for reaction paths connecting different chemical species. chemrxiv.orgnih.gov This approach involves applying forces between molecular fragments to induce bond formation or dissociation, thereby exploring potential chemical transformations without prior assumptions about the reaction mechanism. chemrxiv.orgnih.gov The combination of such path-searching methods with techniques like the Rate Constant Matrix Contraction (RCMC) allows for the calculation of product yields and contribution ratios, providing a comprehensive overview of the reaction network. chemrxiv.orgnih.gov While specific DFT studies on the reaction pathways of p-Fluoro-alpha-acetamidocinnamic acid are not extensively detailed in the literature, these established methodologies provide a framework for understanding its synthesis and reactivity.

Asymmetric catalysis is vital for producing enantiomerically pure compounds, and computational studies are key to understanding the origins of stereoselectivity. DFT calculations are frequently used to model the transition states of catalyzed reactions, providing geometric details and energy barriers that determine the reaction rate and enantiomeric excess. nih.gov

In a typical asymmetric catalytic cycle, the catalyst and substrates form a complex, and the reaction proceeds through one or more transition states. The difference in the free energy barriers between the transition states leading to the different stereoisomers dictates the enantioselectivity of the reaction. For example, in the asymmetric synthesis of α-substituted amino acids, computational models can identify key non-covalent interactions, such as hydrogen bonds, between the catalyst, substrates, and intermediates. nih.gov These interactions stabilize one transition state over the other, leading to the preferential formation of a specific enantiomer. nih.gov Detailed analysis of the transition state geometries, including the forming bond lengths and stabilizing interactions, provides a rationale for the observed stereochemical outcome. nih.gov While specific transition state models for the asymmetric synthesis involving this compound are not detailed, the principles derived from studies on similar systems, such as α-nitro esters, are directly applicable. nih.gov

Parameter Description Significance in Asymmetric Catalysis
Transition State (TS) The highest energy point along the reaction coordinate connecting reactants and products.Its structure determines the stereochemical outcome.
Energy Barrier (ΔG‡) The free energy difference between the reactants and the transition state.Determines the reaction rate. The difference in ΔG‡ between competing pathways determines selectivity.
Key Interactions Non-covalent interactions (e.g., hydrogen bonds, steric repulsion) within the TS complex.Stabilize or destabilize specific transition states, controlling diastereo- and enantioselectivity. nih.gov

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. acs.orgnih.gov It is calculated from the molecule's electron density and represents the electrostatic interaction energy between the molecule and a positive point charge at any given point in space. The MEP is typically visualized as a 3D map projected onto the molecular surface, where different colors denote regions of varying electrostatic potential. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms). These sites are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms in O-H or N-H bonds). These sites are favorable for nucleophilic attack. researchgate.net

Green regions denote areas of neutral potential.

For this compound, an MEP analysis would identify the carbonyl oxygen of the carboxylic acid and amide groups as primary sites for electrophilic interaction. The hydrogen atom of the carboxylic acid would be a primary site for nucleophilic interaction. The fluorine atom, while highly electronegative, can exhibit a region of positive potential known as a σ-hole along the extension of the C-F bond, making it a potential site for halogen bonding. researchgate.net MEP analysis has been successfully used in virtual screening to assess the feasibility of cocrystal formation for the non-fluorinated analogue, α-acetamidocinnamic acid. acs.org

Molecular Region Expected MEP Value Predicted Reactivity
Carbonyl Oxygens (C=O)Negative (Red)Site for electrophilic attack, hydrogen bond acceptor
Carboxylic Acid Hydrogen (-OH)Positive (Blue)Site for nucleophilic attack, hydrogen bond donor
Amide Hydrogen (-NH)Positive (Blue)Hydrogen bond donor
Phenyl RingGenerally neutral/slightly negativeSite for π-π stacking interactions
Fluorine AtomNegative (around the atom), potentially positive σ-holeHydrogen bond acceptor, potential halogen bond donor researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonding. QTAIM analysis can identify and classify both covalent and non-covalent interactions. researchgate.netmdpi.com

The theory is based on finding critical points in the electron density (ρ). A bond critical point (BCP) located between two atoms indicates the presence of a chemical bond or interaction. The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the interaction. researchgate.net

Covalent bonds are characterized by high ρ and a large negative value of ∇²ρ.

Non-covalent interactions , such as hydrogen bonds and halogen bonds, show low ρ and small positive values of ∇²ρ, indicative of closed-shell interactions. researchgate.netmdpi.com

For this compound, QTAIM could be used to analyze the intramolecular hydrogen bond between the amide and carboxyl groups, as well as intermolecular interactions in its crystal structure, such as hydrogen bonds and potential C-F···H or C-F···F contacts. researchgate.net

Prediction and Characterization of Non-Covalent Interactions (e.g., Hydrogen and Halogen Bonding)

Non-covalent interactions are crucial in determining the supramolecular assembly, crystal packing, and biological activity of molecules. Computational methods are essential for predicting and characterizing these weak forces. mdpi.com

For this compound, the primary non-covalent interactions are hydrogen bonding and potentially halogen bonding.

Hydrogen Bonding : The molecule possesses both hydrogen bond donors (the carboxylic acid -OH and the amide -NH) and acceptors (the carbonyl oxygens). These groups can form strong intermolecular hydrogen bonds, leading to the formation of dimers or extended chains, as observed in the crystal structures of the related α-acetamidocinnamic acid. acs.org

Halogen Bonding : The fluorine atom in the para position of the phenyl ring can act as a halogen bond donor. This occurs when a region of positive electrostatic potential (a σ-hole) on the fluorine atom interacts with a nucleophilic region on an adjacent molecule. researchgate.net While fluorine is the least polarizable halogen, its ability to form halogen bonds is an area of active research. researchgate.net Computational analysis can predict the geometry and energy of these interactions, helping to understand their role in crystal engineering. mdpi.comrsc.org

Thermodynamic and Kinetic Modeling of Synthetic Processes

Computational modeling can provide quantitative predictions of the thermodynamic and kinetic aspects of synthetic processes.

Kinetic Modeling : This focuses on the energy barriers of the reaction pathways. By calculating the activation energy (Ea or ΔG‡) from the transition state structures, one can estimate the reaction rates using transition state theory. nih.gov The pathway with the lowest energy barrier will be the fastest and will determine the product distribution under kinetic control.

For the synthesis of this compound, these models can be used to optimize reaction conditions (e.g., temperature, catalyst) to maximize the yield and selectivity. By creating a reaction path network and calculating the associated rate constants, a complete kinetic simulation of the synthesis can be performed. chemrxiv.orgnih.gov

Supramolecular Chemistry and Crystal Engineering of Alpha Acetamidocinnamic Acid Cocrystals

Design and Synthesis of Cocrystals with Bipyridine-Based Coformers

The rational design of cocrystals often relies on the use of well-understood and reliable intermolecular interactions, known as supramolecular synthons. researchgate.net The acid···pyridine (B92270) heterosynthon is a robust and frequently utilized interaction in crystal engineering. researchgate.netsci-hub.box Researchers have successfully synthesized three cocrystals of HACA with different bipyridine-based coformers: (HACA)₂·(1,2-bpe), (HACA)₂·(4,4′-azpy), and (HACA)₂·(4,4′-bipy)₃, where 1,2-bpe is 1,2-bis(4-pyridyl)ethylene, 4,4′-azpy is 4,4′-azopyridine, and 4,4′-bipy is 4,4′-bipyridine. nih.govnih.gov

These cocrystals were prepared using techniques such as liquid-assisted grinding (LAG) for the 1,2-bpe and 4,4′-azpy cocrystals, and a solvothermal method for the 4,4′-bipy cocrystal. nih.govnih.gov

The geometry and nature of the bipyridine coformer play a crucial role in dictating the final crystal packing architecture. The different lengths, flexibility, and electronic properties of 1,2-bpe, 4,4′-azpy, and 4,4′-bipy lead to distinct supramolecular assemblies. nih.gov For instance, the crystal structure of (HACA)₂·(4,4′-azpy) features a 3D network sustained by azo···π interactions, a feature specific to the azopyridine coformer. acs.org The variation in coformer geometry directly influences the dimensionality and topology of the resulting crystalline network. nih.gov

In the cocrystals of HACA with bipyridine coformers, the primary interaction is the expected O-H···N hydrogen bond forming the robust acid···pyridine heterosynthon. nih.govresearchgate.net However, the presence of the amide group on HACA introduces additional possibilities for hydrogen bonding.

Understanding Synthon Hierarchies and Their Modulation in Multicomponent Solids

Controlling the outcome of supramolecular synthons is a key aspect of designing new materials with desired properties. nih.govnih.gov In systems with multiple competing functional groups, like HACA, a hierarchy of synthons often emerges. Typically, the most robust and predictable interactions, like the acid-pyridine heterosynthon, dominate. mdpi.com However, the specific chemical environment, including the choice of coformer and crystallization conditions, can modulate this hierarchy. nih.gov

The carboxylic acid and amide moieties of HACA are both capable of acting as hydrogen bond donors and acceptors, leading to competition for hydrogen bonding sites on the coformer. nih.govresearchgate.net While the carboxylic acid typically forms a stronger hydrogen bond with the pyridine nitrogen, the amide group can engage in its own interactions, such as forming amide···amide homodimers or, more unusually, an amide···pyridine heterosynthon as seen with 4,4'-bipyridine. nih.gov This competition is central to the resulting supramolecular architecture. A Cambridge Structural Database (CSD) search on cocrystals containing both acid and amide functionalities with bipyridine-type coformers helps to understand the prevalence and probability of these different synthons. nih.govnih.gov

Computational and Experimental Screening for Cocrystal Formation

To streamline the discovery of new cocrystals and reduce experimental effort, computational screening methods are increasingly employed. mdpi.comrsc.org These methods predict the likelihood of cocrystal formation between an active pharmaceutical ingredient (API) and a selection of coformers, saving time and resources. mdpi.com

For HACA, a virtual screening approach was applied to assess the feasibility of cocrystal formation with various coformers before proceeding with experimental synthesis. nih.govnih.govresearchgate.net Methods like analyzing molecular electrostatic potential (MEP) surfaces can help evaluate the H-bond donor/acceptor propensity of the molecules and predict favorable interactions. researchgate.netub.edu This computational pre-screening is then followed by experimental validation, where the prioritized candidates are synthesized and characterized. mdpi.comresearchgate.net

Advanced Techniques for Cocrystal Preparation (e.g., Liquid-Assisted Grinding, Solvothermal Methods)

While traditional solution-based methods are common, advanced techniques offer efficient and sometimes novel routes to cocrystal formation. sysrevpharm.org

Liquid-Assisted Grinding (LAG): This mechanochemical method involves grinding the solid components with a small amount of liquid. researchgate.netnih.gov LAG is an effective and often greener approach compared to bulk solvent methods. ub.eduresearchgate.net It was successfully used to prepare the (HACA)₂·(1,2-bpe) and (HACA)₂·(4,4′-azpy) cocrystals. nih.govnih.govacs.org The liquid acts as a catalyst, facilitating molecular motion and the formation of the new crystalline phase. researchgate.netunits.it

Solvothermal Methods: These methods involve crystallization from a solution at elevated temperatures and pressures. This technique was employed for the synthesis of the (HACA)₂·(4,4′-bipy)₃ cocrystal. nih.govnih.gov Solvothermal synthesis can sometimes yield different crystalline forms or phases that are not accessible under ambient conditions.

The synthesis methods for the HACA cocrystals are summarized in the table below.

Cocrystal FormulaCoformerSynthesis MethodReference
(HACA)₂·(1,2-bpe)1,2-bis(4-pyridyl)ethyleneLiquid-Assisted Grinding (LAG) nih.govacs.org
(HACA)₂·(4,4′-azpy)4,4′-azopyridineLiquid-Assisted Grinding (LAG) nih.govacs.org
(HACA)₂·(4,4′-bipy)₃4,4′-bipyridineSolvothermal nih.govacs.org

Strategic Applications of P Fluoro Alpha Acetamidocinnamic Acid As a Chiral Synthon in Organic Synthesis Research

Precursor Role in the Stereoselective Synthesis of Fluorinated Amino Acids

p-Fluoro-alpha-acetamidocinnamic acid serves as a pivotal precursor in the stereoselective synthesis of fluorinated amino acids, most notably p-fluorophenylalanine. The primary method for this transformation is asymmetric hydrogenation, a powerful technique in organic synthesis that allows for the introduction of chirality with high enantioselectivity. In this process, the double bond of this compound is reduced in the presence of a chiral catalyst, typically a rhodium complex with a chiral phosphine (B1218219) ligand. This catalytic system facilitates the addition of hydrogen atoms across the double bond in a spatially controlled manner, leading to the preferential formation of one enantiomer of the resulting N-acetyl-p-fluorophenylalanine over the other.

The choice of the chiral ligand is crucial in determining the enantiomeric excess (ee) of the product. Various chiral phosphine ligands have been successfully employed in the asymmetric hydrogenation of α-acetamidocinnamic acid derivatives, achieving high conversions and enantioselectivities. Subsequent hydrolysis of the N-acetyl group yields the desired enantiomerically enriched p-fluorophenylalanine.

Another significant, albeit less direct, synthetic route that involves a similar structural motif is the Erlenmeyer-Plöchl synthesis of azlactones. This method involves the condensation of p-fluorobenzaldehyde with N-acetylglycine in the presence of acetic anhydride (B1165640). The resulting azlactone can then be converted to this compound. This entire sequence can be part of a multi-step synthesis where the in-situ generated or isolated this compound is then subjected to asymmetric hydrogenation to yield chiral p-fluorophenylalanine. nih.gov

Table 1: Key Transformations in the Synthesis of p-Fluorophenylalanine

Starting MaterialKey TransformationProduct
This compoundAsymmetric HydrogenationN-acetyl-p-fluorophenylalanine
N-acetyl-p-fluorophenylalanineHydrolysisp-Fluorophenylalanine
p-Fluorobenzaldehyde and N-acetylglycineErlenmeyer-Plöchl SynthesisAzlactone / this compound

Contribution to the Development of High-Value Chiral Building Blocks

The synthesis of enantiomerically pure fluorinated amino acids, facilitated by precursors like this compound, is of paramount importance in the development of high-value chiral building blocks for the pharmaceutical and agrochemical industries. Fluorinated amino acids are non-proteinogenic amino acids that, when incorporated into peptides or other bioactive molecules, can significantly alter their biological properties. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to target enzymes or receptors, and modify lipophilicity and bioavailability.

p-Fluorophenylalanine, synthesized from this compound, is a particularly valuable chiral building block. It has been incorporated into peptides to study protein structure and function, and it is a component of various therapeutic agents. The ability to produce this amino acid in a highly enantiopure form is critical, as the biological activity of the two enantiomers can differ significantly. The stereoselective synthesis starting from this compound provides a reliable and efficient route to these valuable chiral synthons.

The versatility of p-fluorophenylalanine as a building block is further demonstrated by its use in the synthesis of more complex chiral molecules. The amino and carboxylic acid functionalities provide handles for further chemical modifications, allowing for its integration into a wide array of molecular architectures. Consequently, the demand for efficient synthetic routes to such fluorinated amino acids underscores the strategic importance of their precursors, including this compound.

Integration into Complex Multi-Step Reaction Sequences and Cascade Processes

Furthermore, chemoenzymatic cascade reactions represent a promising area for the application of α,β-unsaturated amino acid derivatives. For example, a phenylalanine ammonia (B1221849) lyase (PAL) could potentially be used in a cascade process for the synthesis of substituted D-phenylalanines from cinnamic acids. nih.gov While not directly involving the acetamido group, this highlights the potential for enzymatic transformations of similar structures in cascade reactions. The development of novel enzymatic or chemo-catalytic methods could enable the integration of this compound into more elaborate synthetic pathways, leading to the efficient construction of complex fluorinated molecules.

Green Chemistry Considerations in the Synthesis and Application of the Compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the synthesis and application of this compound and its derivatives, several green chemistry considerations are pertinent, focusing on the use of sustainable reaction media and the minimization of waste.

Implementation of Micellar Reaction Media for Sustainable Transformations

A significant advancement in green chemistry is the use of aqueous micellar media for organic reactions that are traditionally carried out in volatile organic solvents. While specific studies on the use of micellar media for the synthesis or hydrogenation of this compound are not prominent, research on the asymmetric hydrogenation of other α-acetamidocinnamic acid derivatives in aqueous systems provides a strong proof of concept. The influence of pH on the catalytic asymmetric hydrogenation of α-amino acid precursors has been investigated in the presence of different types of amphiphiles, demonstrating the feasibility of conducting these reactions in water. This approach not only reduces the reliance on hazardous organic solvents but can also enhance reaction rates and selectivity due to the unique microenvironment provided by the micelles.

Solvent Minimization and Waste Reduction Strategies

Solvent minimization and waste reduction are central tenets of green chemistry. In the context of the synthesis of p-fluorophenylalanine from this compound, this can be addressed through several strategies. The use of greener solvents, such as ethylene (B1197577) carbonate and propylene (B89431) carbonate, has been shown to be effective for the enantioselective hydrogenation of dehydroamino acid derivatives, offering a more environmentally benign alternative to traditional solvents like methanol. psu.edu

Furthermore, the development of solvent-free reaction conditions for key steps, such as the hydrogenation of dimethyl itaconate, a structurally related unsaturated dicarboxylic acid ester, highlights the potential for eliminating solvents altogether. psu.edu The implementation of continuous flow processes, where the catalyst is immobilized, can also contribute to waste reduction by allowing for catalyst recycling and minimizing the need for extensive purification steps. psu.edu These approaches, if applied to the synthesis involving this compound, would significantly improve the environmental footprint of producing valuable fluorinated amino acids.

Q & A

Q. What are the optimal analytical techniques for characterizing p-fluoro-α-acetamidocinnamic acid in synthetic mixtures?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is recommended for quantifying this compound due to its conjugated aromatic system. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are essential to identify fluorinated substituents and acetamide groups. Mass spectrometry (MS) with electrospray ionization (ESI) can resolve molecular fragmentation patterns .

Q. How should researchers handle p-fluoro-α-acetamidocinnamic acid to minimize degradation during experiments?

Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C. Avoid aqueous solutions at extreme pH levels, as fluorinated acetamides are prone to hydrolysis. Use anhydrous solvents (e.g., dimethyl sulfoxide or acetonitrile) for dissolution, and validate stability via periodic HPLC analysis .

Q. What are the critical parameters for designing synthesis protocols for p-fluoro-α-acetamidocinnamic acid derivatives?

Focus on reaction solvent polarity (e.g., dichloromethane vs. tetrahydrofuran) and temperature control (20–50°C) to optimize yield. Fluorine’s electron-withdrawing effects necessitate longer reaction times for nucleophilic substitutions. Monitor intermediates using thin-layer chromatography (TLC) with fluorescent indicators .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for p-fluoro-α-acetamidocinnamic acid under varying pH conditions?

Contradictions often arise from differences in analytical methods (e.g., UV-Vis vs. LC-MS sensitivity). Design controlled stability studies using standardized buffers (pH 2–12) and quantify degradation products via tandem mass spectrometry (LC-MS/MS). Normalize results to account for solvent matrix effects .

Q. What computational approaches are suitable for predicting the reactivity of p-fluoro-α-acetamidocinnamic acid in catalytic systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model fluorine’s inductive effects on acetamide resonance. Pair with molecular docking simulations to assess interactions with enzymes or metal catalysts. Validate predictions experimentally using kinetic isotope effect (KIE) studies .

Q. How can researchers differentiate between ortho and para fluorinated isomers in complex reaction mixtures?

Use ¹⁹F NMR spectroscopy, which provides distinct chemical shifts for ortho (δ ≈ –115 ppm) and para (δ ≈ –120 ppm) isomers. Coupled with high-resolution mass spectrometry (HRMS), this method eliminates co-elution issues observed in chromatographic separations .

Q. What experimental strategies mitigate batch-to-batch variability in p-fluoro-α-acetamidocinnamic acid synthesis?

Implement rigorous quality control:

  • Standardize starting materials (e.g., purity >98% for p-fluorocinnamic acid).
  • Use in-line FTIR to monitor reaction progress in real time.
  • Apply design of experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, mixing rate) .

Methodological Challenges

Q. Why do fluorinated analogs of α-acetamidocinnamic acid exhibit anomalous solubility profiles in polar solvents?

Fluorine’s hydrophobicity reduces aqueous solubility, but its electronegativity enhances dipole-dipole interactions in aprotic solvents. Characterize solubility via shake-flask methods with HPLC quantification, and correlate with Hansen solubility parameters .

Q. How can researchers address discrepancies in bioactivity assays involving p-fluoro-α-acetamidocinnamic acid?

Ensure assay buffers are free of nucleophiles (e.g., amines) that may react with the acetamide group. Include positive controls (e.g., non-fluorinated analogs) and validate results across multiple cell lines or enzyme batches to isolate compound-specific effects .

Data Interpretation and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in p-fluoro-α-acetamidocinnamic acid toxicity studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀ values. Apply Bonferroni correction for multiple comparisons and report 95% confidence intervals. Open-source tools like R (with drc package) ensure reproducibility .

Q. How can researchers validate the environmental persistence of p-fluoro-α-acetamidocinnamic acid in biodegradation studies?

Conduct OECD 301F-ready biodegradability tests under aerobic conditions. Quantify residual compound via LC-MS/MS and track fluoride release using ion chromatography. Compare degradation rates to structurally similar PFAS benchmarks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.